molecular formula C10H9ClO3S B8563304 4-But-2-ynyloxy-benzenesulfonyl chloride

4-But-2-ynyloxy-benzenesulfonyl chloride

Cat. No.: B8563304
M. Wt: 244.69 g/mol
InChI Key: IWFKCOJELFXLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-2-ynyloxy-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H9ClO3S and its molecular weight is 244.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClO3S

Molecular Weight

244.69 g/mol

IUPAC Name

4-but-2-ynoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H9ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,8H2,1H3

InChI Key

IWFKCOJELFXLKZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.146 g (1.0 mmol) of the but-2-ynyloxy-benzene in 0.3 mL of dichloromethane in an acetone/ice bath under N2 was dropwise added a solution of 0.073 mL (1.1 mmol) of chlorosulfonic acid in 0.3 mL of dichloromethane. After the addition was complete, the ice bath was removed and the reaction was stirred at room temperature for 2 h. To the reaction was then dropwise added 0.113 mL (1.3 mmol) of oxalyl chloride, followed by 0.015 mL DMF. The reaction was heated to reflux for 2 h and then diluted with hexane and poured into ice water. The organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 0.130 g (53%) of the desired product as a light brown solid.
Quantity
0.146 g
Type
reactant
Reaction Step One
Quantity
0.073 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
solvent
Reaction Step One
Quantity
0.113 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.015 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
53%

Synthesis routes and methods II

Procedure details

To a stirred solution of oxalyl chloride (47.8 ml, 0.545 mol) at 0° C. in 240 mL of CH2Cl2 was added a DMF (43.0 ml) solution of 4-but-2-ynyloxy-benzenesulfonic acid sodium salt in a drop wise manner. The reaction mixture was stirred at 0° C. for 30 min and then let warm to room temperature and stirred for 18 h. The reaction was then poured into ice and extracted with hexanes. The organics were washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo to provide 42.0 g (95%) of the desired product as yellow solid.
Quantity
47.8 mL
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
reactant
Reaction Step One
Name
4-but-2-ynyloxy-benzenesulfonic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods III

Procedure details

30 g (107 mmol) of the sodium salt of 4-but-2-ynyloxybenzenesulfonic acid in 120 ml of dimethylformamide are added dropwise to a solution of 28 ml (321 mmol) of oxalyl chloride in 120 ml of dichloromethane, cooled beforehand to −10° C., and then the reaction medium is stirred at ambient temperature for 18 h. 800 ml of ice are added and the medium is extracted with ethyl acetate. The organic phases are combined, washed with water, dried over magnesium sulfate, filtered and concentrated under vacuum. 22 g (84%) of 4-but-2-ynyloxybenzenesulfonyl chloride are obtained in the form of a beige solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
4-but-2-ynyloxybenzenesulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 mL
Type
reactant
Reaction Step Two

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